1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid
Description
1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid is an indole derivative characterized by an ethyl group at the N1 position, methoxy substituents at C4 and C5, and a carboxylic acid group at C2. Its molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 249.26 g/mol . Conflicting CAS numbers are reported: 50536-49-7 () and 1228747-85-0 (), necessitating further verification.
The compound is versatile, with applications in:
- Pharmaceuticals: Investigated as an anti-cancer agent and neuroprotective compound .
- Agrochemicals: Used in pesticide and herbicide synthesis .
- Material Science: Enhances polymer stability and conductivity .
- Organic Electronics: Serves as a building block for organic semiconductors in OLEDs and solar cells .
Properties
IUPAC Name |
1-ethyl-4,5-dimethoxyindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-14-9-5-6-11(17-2)12(18-3)8(9)7-10(14)13(15)16/h5-7H,4H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVJDOPBXMDLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C1C(=O)O)C(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Hydrazone Formation : 3,4-Dimethoxyphenylhydrazine reacts with ethyl pyruvate in ethanol at 20–60°C for 1–2 hours, forming the intermediate hydrazone.
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Cyclization : The hydrazone undergoes acid-catalyzed cyclization using polyphosphoric acid (PPA) or concentrated HCl at 85–115°C. PPA is preferred industrially due to higher yields (71–78%) compared to HCl (60–65%).
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Product Isolation : Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate is obtained after neutralization and filtration.
Table 1: Cyclization Efficiency Under Different Acidic Conditions
| Acid Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Polyphosphoric acid | 105–115 | 30 | 71.4 |
| Hydrochloric acid | 90–100 | 60 | 63.2 |
| Sulfuric acid | 110–120 | 45 | 68.9 |
N1-Alkylation to Introduce the Ethyl Group
The indole nitrogen (N1) is alkylated using ethyl halides or sulfates. Sodium hydride (NaH) in dimethylformamide (DMF) is the standard base for deprotonation, enabling nucleophilic substitution.
Optimization of Alkylation Conditions
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Reagent Selection : Ethyl iodide demonstrates superior reactivity over ethyl bromide, achieving 85% conversion at 60°C.
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Solvent Impact : Polar aprotic solvents (DMF, THF) enhance reaction rates compared to toluene or dichloromethane.
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Side Reactions : Over-alkylation at C3 is mitigated by maintaining a 1:1 molar ratio of indole to ethyl iodide.
Table 2: N1-Ethylation Efficiency Across Solvents
Ester Hydrolysis to Carboxylic Acid
The ethyl ester at C2 is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, followed by acidification.
Hydrolysis Parameters
Table 3: Hydrolysis Yield Under Varied Conditions
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation reduces cyclization time from 30 minutes to 5–10 minutes, maintaining yields at 70–75%. This method is energy-efficient but requires specialized equipment.
Enzymatic Hydrolysis
Lipases (e.g., Candida antarctica) selectively hydrolyze the ethyl ester at pH 7.0 and 37°C, though yields are lower (65–70%).
Industrial-Scale Production Challenges
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Purification : Column chromatography is replaced with recrystallization using ethanol-water mixtures, reducing costs.
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Waste Management : Polyphosphoric acid is recycled via neutralization and filtration, aligning with green chemistry principles.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid serves as a valuable scaffold in drug design and development. Its structural features allow for modifications that can enhance biological activity. Research has focused on its potential roles in:
- Anticancer Activity : Studies indicate that indole derivatives can inhibit the proliferation of cancer cells. For instance, certain analogs have shown IC50 values as low as 5.0 µM against various cancer cell lines, suggesting their potential as anticancer agents.
- Antiviral Properties : Indole derivatives have been identified as inhibitors of HIV integrase, with some compounds demonstrating significant inhibition (IC50 around 3.11 μM) against this critical enzyme in the HIV life cycle.
- Anti-inflammatory Effects : Ongoing research aims to elucidate the anti-inflammatory properties of this compound, with preliminary studies indicating its ability to modulate inflammatory pathways effectively.
Biological Studies
The compound's interactions with biological targets are of significant interest:
- Receptor Binding : It may bind to various receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects against several diseases.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could have implications for treating conditions such as cancer and viral infections.
Industrial Applications
Beyond medicinal uses, this compound finds applications in industrial chemistry:
- Synthesis of Dyes and Pigments : The compound is utilized in developing dyes and pigments due to its stable chemical structure and reactivity.
- Building Block for Complex Molecules : Its ability to serve as a building block for synthesizing more complex indole derivatives makes it valuable in organic synthesis .
Case Studies and Research Findings
Several studies highlight the potential of indole derivatives like this compound:
| Study Focus | Findings |
|---|---|
| HIV Integrase Inhibitors | Structural modifications of indole derivatives led to enhanced inhibitory effects on HIV integrase. |
| Cancer Cell Line Studies | Indole derivatives demonstrated significant cytotoxicity against various cancer cell lines, inducing apoptosis through mechanisms like cell cycle arrest. |
| Inflammation Models | Certain indole compounds reduced markers of inflammation in vitro and in vivo models, indicating therapeutic potential. |
Mechanism of Action
The mechanism of action of 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to various receptors, influencing biological pathways. For example, it may interact with enzymes or receptors involved in inflammatory responses or cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*†Calculated from molecular formula.
Key Differences and Implications
Methoxy groups at C4 and C5 modulate electronic properties, influencing reactivity in catalytic reactions (e.g., lower conversion rates at 40°C vs. 60°C in similar indole-2-carboxylic acid systems) .
Synthetic Accessibility :
- The ethyl-substituted derivative requires multistep synthesis (e.g., alkylation and methoxylation), whereas simpler analogs like ethyl indole-2-carboxylate are synthesized via esterification .
Applications: 7-Chloro-3-methyl-1H-indole-2-carboxylic acid is restricted to R&D due to safety concerns (e.g., inhalation hazards noted in SDS) , whereas the target compound is explored for therapeutic use . Methyl 4,5-dimethyl-1H-indole-2-carboxylate is prioritized in material science for its stability, while the target compound’s carboxylic acid group enables covalent bonding in polymers .
Research Findings and Data
Catalytic Performance (Comparative Data)
Table 2: Catalytic Addition Efficiency of Indole-2-Carboxylic Acid Derivatives
The target compound’s dimethoxy groups may reduce reactivity in similar catalytic systems due to steric hindrance, though this requires experimental validation.
Spectroscopic Characterization
- 1-Ethyl-4,8-dimethoxy-β-carboline (a structural analog) shows distinct ¹H-NMR signals at δ 1.54 (ethyl CH₃) and δ 4.09–4.21 (methoxy groups) . Similar shifts are expected for the target compound’s ethyl and methoxy substituents.
Biological Activity
1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid, an indole derivative, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by its indole core with two methoxy groups at positions 4 and 5 and a carboxylic acid functional group at position 2. The synthesis typically involves the reaction of substituted anilines with ethyl glyoxylate under acidic conditions, leading to the formation of the indole structure through cyclization.
Antimicrobial Properties
Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Potential
The anticancer properties of this compound have been investigated in several studies. One notable study reported that indole derivatives can induce apoptosis in cancer cells by activating caspases and modulating signaling pathways associated with cell survival . The compound displayed cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent.
Antiviral Activity
Indole derivatives have also shown promise as antiviral agents. Research demonstrated that certain indole compounds could inhibit HIV integrase activity, a crucial enzyme in the viral life cycle. The inhibition was quantified with an IC50 value of approximately 32.37 μM, indicating that structural modifications could enhance antiviral potency .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The indole ring structure allows for binding to various receptors and enzymes, leading to modulation of enzymatic activity and signal transduction pathways. This interaction can result in altered cellular processes such as apoptosis and inhibition of proliferation in cancer cells .
Case Studies and Research Findings
Q & A
Q. Advanced Research Focus
- Molecular dynamics (MD) simulations : Simulate binding to β-tubulin (PDB ID: 1SA0) over 100 ns trajectories to assess stability (RMSD <2 Å) .
- QSAR modeling : Develop models using descriptors like logP and polar surface area to predict blood-brain barrier penetration .
- ADMET prediction : Use SwissADME to forecast bioavailability (%F >30%) and cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
